Acridinium, 10-methyl-9-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acridinium, 10-methyl-9-(phenylmethyl)- is a derivative of acridinium, a class of compounds known for their chemiluminescent properties. These compounds are widely used in various scientific fields due to their ability to emit light upon undergoing chemical reactions. The specific structure of acridinium, 10-methyl-9-(phenylmethyl)-, makes it particularly interesting for applications in photoredox catalysis and chemiluminescent assays .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acridinium, 10-methyl-9-(phenylmethyl)- typically involves the derivatization of acridineThis can be achieved through various organic reactions, including Friedel-Crafts alkylation .
Industrial Production Methods
Industrial production of acridinium compounds often involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Acridinium, 10-methyl-9-(phenylmethyl)- undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in basic conditions.
Reduction: Zinc metal, ferric salts, cupric salts.
Substitution: Friedel-Crafts alkylation reagents, such as aluminum chloride and alkyl halides
Major Products
The major products formed from these reactions include acridone derivatives, substituted acridinium compounds, and various chemiluminescent products .
Wissenschaftliche Forschungsanwendungen
Acridinium, 10-methyl-9-(phenylmethyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of acridinium, 10-methyl-9-(phenylmethyl)- involves the generation of reactive oxygen species (ROS) upon chemical activation. For instance, in the presence of hydrogen peroxide, the compound undergoes a reaction that produces excited-state acridone, which emits light as it returns to the ground state . This chemiluminescent reaction is highly sensitive and can be used for various analytical applications .
Vergleich Mit ähnlichen Verbindungen
Acridinium, 10-methyl-9-(phenylmethyl)- can be compared with other acridinium derivatives, such as:
- N-methylacridinium-9-cyanide
- N-methylacridinium-9-chlorocarbonyl
- N-methylacridinium-9-phenyl esters
These compounds share similar chemiluminescent properties but differ in their specific applications and reactivity. For example, N-methylacridinium-9-cyanide is known for its high chemiluminescent efficiency, while N-methylacridinium-9-chlorocarbonyl is used in specific immunoassay applications .
Conclusion
Acridinium, 10-methyl-9-(phenylmethyl)- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemiluminescent properties and reactivity make it a valuable tool in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
52328-35-5 |
---|---|
Molekularformel |
C21H18N+ |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
9-benzyl-10-methylacridin-10-ium |
InChI |
InChI=1S/C21H18N/c1-22-20-13-7-5-11-17(20)19(15-16-9-3-2-4-10-16)18-12-6-8-14-21(18)22/h2-14H,15H2,1H3/q+1 |
InChI-Schlüssel |
JTVACKKFNYKBDG-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.